pnu-176798
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13FN4O3S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[[(5S)-3-[4-(5-cyano-1,3-thiazol-2-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H13FN4O3S/c1-9(22)19-6-11-8-21(16(23)24-11)10-2-3-13(14(17)4-10)15-20-7-12(5-18)25-15/h2-4,7,11H,6,8H2,1H3,(H,19,22)/t11-/m0/s1 |
InChI Key |
FGUCVLMMGZZQBB-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=NC=C(S3)C#N)F |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=NC=C(S3)C#N)F |
Origin of Product |
United States |
Foundational & Exploratory
PNU-176798: A Technical Guide to its Antimicrobial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action for PNU-176798, an antimicrobial agent with potent activity against a wide spectrum of gram-positive and anaerobic bacteria. This document details its molecular interactions, summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of its operational pathways.
Core Mechanism: Inhibition of Bacterial Protein Synthesis
This compound exerts its antimicrobial effects by targeting and inhibiting the process of protein synthesis within bacterial cells.[1] This targeted action disrupts essential cellular functions, ultimately leading to the cessation of growth and cell death in susceptible bacteria. The primary site of action for this compound is the bacterial ribosome, the molecular machinery responsible for translating messenger RNA (mRNA) into proteins.
The inhibitory effects of this compound are multifaceted, impacting several key stages of protein synthesis:
-
Inhibition of fMet-tRNA Binding: this compound interferes with the binding of formylmethionyl-transfer RNA (fMet-tRNA) to the 70S ribosome.[1] This is a critical initial step in bacterial protein synthesis.
-
Blockade of Translation and 70S Initiation: The compound effectively blocks the overall translation process and specifically impedes the 70S initiation complex formation.[1]
-
Inhibition of Peptidyl Transferase Activity: this compound demonstrates inhibitory effects on the peptidyl transferase center of the ribosome, a crucial site for peptide bond formation. This inhibition is reportedly more pronounced in the presence of elongation factor P (EF-P).[1]
-
Marked Inhibition of Translocation: The compound significantly inhibits the elongation factor G (EF-G)-mediated translocation of fMet-tRNA.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its inhibitory activities across different stages of protein synthesis.
| Parameter | Value | Target/Process | Organism/System |
| Minimum Inhibitory Concentration (MIC) | 1.4 µM | Bacterial Growth | E. coli |
| IC50 | 32 µM | fMet-tRNA binding to 70S ribosome | In vitro |
| IC50 | 0.53 µM | Translation | In vitro |
| IC50 | 32 µM | 70S Initiation | In vitro |
| IC50 | 40 µM | Peptidyl Transferase | In vitro |
| IC50 | 8 µM | EF-G-mediated translocation of fMet-tRNA | In vitro |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to elucidate it, the following diagrams are provided in the DOT language.
Caption: this compound's multi-faceted inhibition of bacterial protein synthesis.
Caption: Experimental workflow for characterizing this compound's mechanism.
Experimental Protocols
While the precise, detailed protocols from the original discovery and characterization of this compound are not publicly available in the immediate search results, the following represent standardized and widely accepted methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (e.g., E. coli) is grown overnight on an appropriate agar medium.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
A series of two-fold dilutions of the stock solution is prepared in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension.
-
Positive (bacteria and broth, no drug) and negative (broth only) control wells are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
In Vitro Translation (IVT) Assay
This protocol describes a general method for assessing the inhibition of protein synthesis in a cell-free system.
-
Preparation of Cell-Free Extract (S30 Extract):
-
A bacterial strain (e.g., E. coli) is cultured to mid-log phase.
-
Cells are harvested, washed, and lysed (e.g., by French press or sonication).
-
The lysate is centrifuged at 30,000 x g to remove cell debris, yielding the S30 extract containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors.
-
-
IVT Reaction Mixture:
-
The reaction mixture typically contains the S30 extract, a buffer system, an energy source (ATP, GTP), amino acids, and a template mRNA (often encoding a reporter protein like luciferase or β-galactosidase).
-
Varying concentrations of this compound are added to the reaction mixtures.
-
-
Incubation:
-
The reaction mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.
-
-
Measurement of Protein Synthesis:
-
The amount of newly synthesized reporter protein is quantified. For a luciferase reporter, this involves adding the luciferin substrate and measuring the resulting luminescence.
-
The results are expressed as a percentage of the control (no this compound).
-
-
IC50 Calculation:
-
The IC50 value is calculated as the concentration of this compound that inhibits protein synthesis by 50% relative to the control.
-
Ribosome Binding Assay (Filter Binding)
This protocol outlines a common method to assess the binding of a ligand (in this case, fMet-tRNA) to ribosomes in the presence of an inhibitor.
-
Preparation of Ribosomes and Ligand:
-
70S ribosomes are purified from a bacterial source.
-
fMet-tRNA is prepared and radiolabeled (e.g., with ³H or ³⁵S).
-
-
Binding Reaction:
-
A reaction mixture containing purified 70S ribosomes, the radiolabeled fMet-tRNA, a suitable buffer, and varying concentrations of this compound is prepared.
-
The mixture is incubated under conditions that promote the binding of fMet-tRNA to the P-site of the ribosome.
-
-
Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a nitrocellulose membrane. Ribosomes and any bound radiolabeled ligand are retained on the filter, while the unbound ligand passes through.
-
The filter is washed to remove any non-specifically bound ligand.
-
-
Quantification:
-
The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
-
IC50 Calculation:
-
The concentration of this compound that inhibits the binding of the radiolabeled fMet-tRNA to the ribosome by 50% is determined as the IC50 value.
-
References
PNU-176798: A Technical Overview of a Bacterial Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-176798 is an antimicrobial agent with demonstrated activity against a range of bacteria, primarily targeting the crucial cellular process of protein synthesis. This technical guide synthesizes the available data on this compound, presenting its mechanism of action, inhibitory concentrations, and the experimental methodologies used for its characterization. While specific data on its full spectrum of activity against Gram-positive and anaerobic bacteria remains limited in publicly accessible literature, this document provides a foundational understanding of its biochemical function.
Core Mechanism of Action
This compound exerts its antimicrobial effects by inhibiting bacterial protein synthesis.[1] This inhibition occurs at multiple stages of the translation process, indicating a multifaceted interaction with the bacterial ribosome. The compound has been shown to interfere with the binding of initiator tRNA (fMet-tRNA) to the 70S ribosome, block the overall translation process, and specifically inhibit the peptidyl transferase and translocation steps.[1]
Quantitative Inhibitory Data
The following table summarizes the known quantitative data for this compound's inhibitory activity, primarily characterized in Escherichia coli.
| Parameter | Target/Process | Organism/System | Value |
| Minimum Inhibitory Concentration (MIC) | Bacterial Growth | E. coli | 1.4 µM[1] |
| IC50 | fMet-tRNA binding to 70S ribosome | In vitro | 32 µM[1] |
| IC50 | Overall Translation | In vitro | 0.53 µM[1] |
| IC50 | 70S Initiation | In vitro | 32 µM[1] |
| IC50 | Peptidyl Transferase | In vitro | 40 µM[1] |
| IC50 | EF-G-mediated Translocation | In vitro | 8 µM[1] |
Experimental Protocols
Detailed experimental protocols for the determination of the above quantitative data for this compound are not publicly available. However, this section outlines generalized, standard methodologies for the key assays used to characterize such protein synthesis inhibitors.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy. A typical broth microdilution protocol is as follows:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.
In Vitro Transcription/Translation (IVTT) Assay
This assay measures the overall inhibition of protein synthesis in a cell-free system.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a bacterial cell-free extract (e.g., E. coli S30 extract), a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled one like [35S]-methionine), and an energy source (ATP, GTP).
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription and translation.
-
Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified. For radiolabeled proteins, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. For reporter enzymes, activity can be measured using a specific substrate.
-
IC50 Determination: The IC50 value is calculated as the concentration of this compound that inhibits protein synthesis by 50% compared to a no-inhibitor control.
Ribosome Binding Assay (fMet-tRNA Binding)
This filter-binding assay specifically measures the inhibition of initiator tRNA binding to the ribosome.
-
Component Preparation: Purified 70S ribosomes, [3H]-labeled fMet-tRNA, and a suitable buffer are prepared.
-
Binding Reaction: Ribosomes and [3H]fMet-tRNA are incubated in the presence of varying concentrations of this compound.
-
Filtration: The reaction mixtures are passed through a nitrocellulose filter. Ribosomes and any bound tRNA will be retained on the filter, while unbound tRNA will pass through.
-
Washing: The filters are washed to remove non-specifically bound tRNA.
-
Quantification: The amount of radioactivity retained on the filters is measured by scintillation counting.
-
IC50 Determination: The IC50 value is the concentration of this compound that inhibits the binding of [3H]fMet-tRNA to the ribosome by 50%.
Visualizing the Mechanism of Action
The following diagrams illustrate the conceptual workflow of the key inhibitory actions of this compound on bacterial protein synthesis.
Caption: Inhibition points of this compound in bacterial protein synthesis.
Caption: Generalized workflow for key in vitro assays.
Conclusion and Future Directions
This compound is a potent inhibitor of bacterial protein synthesis with a multi-target mechanism of action within the ribosome. The available data provides a strong foundation for its characterization as an antimicrobial agent. However, to fully understand its therapeutic potential, further research is required. Specifically, studies to determine its MIC values against a broad panel of clinically relevant Gram-positive and anaerobic bacteria are crucial. Furthermore, detailed structural studies of this compound in complex with the bacterial ribosome would provide invaluable insights into its precise binding mode and could guide the development of next-generation antibiotics. The impact of this compound on specific bacterial signaling pathways also remains an unexplored area that could reveal additional mechanisms of its antimicrobial activity.
References
PNU-176798: A Technical Overview of an Oxazolidinone Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of PNU-176798, an investigational oxazolidinone antibiotic. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Introduction and Discovery
This compound is a synthetic antibacterial agent belonging to the oxazolidinone class, developed by Pharmacia and Upjohn (now part of Pfizer).[1][2] The oxazolidinones represent a significant class of antibiotics that inhibit bacterial protein synthesis.[1][3] this compound emerged from research efforts to identify novel antimicrobial agents with potent activity against a wide spectrum of Gram-positive and anaerobic bacteria.[1][4] It is identified by the CAS number 428861-91-0.[5]
The discovery process for compounds like this compound typically involves screening chemical libraries for activity against target bacteria. This compound was identified as a potent inhibitor of translation in vivo.[1]
Chemical Synthesis
While specific, detailed synthesis protocols for this compound are not extensively available in the public domain, its chemical structure reveals it to be a member of the oxazolidinone family, specifically a 5-cyano-1,3 thiazolyl analogue.[6] The general synthesis of oxazolidinones involves the formation of the core oxazolidinone ring, followed by the addition of various substituents to modulate activity and pharmacokinetic properties.
Chemical Structure of this compound and related Oxazolidinones:
-
PNU-100766 (Linezolid)
-
PNU-140693
-
This compound [1]
The synthesis of such compounds is a multi-step process that would typically involve the construction of the substituted phenyl ring, formation of the oxazolidinone core, and subsequent modifications to introduce the specific side chains that characterize this compound.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antimicrobial effect by targeting and inhibiting bacterial protein synthesis.[1][4] Specifically, it interferes with the initiation phase of translation.[1]
The primary target of this compound is the bacterial ribosome. It has been demonstrated that oxazolidinones, including this compound, inhibit the binding of fMet-tRNA (formylmethionyl-transfer RNA) to the 70S ribosome.[1] This action prevents the formation of the initiation complex, a crucial first step in protein synthesis. The inhibition of initiation is consistent with findings that these compounds do not significantly affect protein chain elongation or termination.[1]
Further studies have shown that this compound's inhibition of fMet-tRNA binding is competitive.[1] This suggests that the drug may bind at or near the P site (peptidyl site) on the 50S ribosomal subunit, thereby sterically hindering the proper positioning of the initiator tRNA.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
Quantitative Data
The potency of this compound has been quantified in various in vitro assays. The following table summarizes key findings from the study by Aoki et al. (2002).[1]
| Parameter | This compound | PNU-100766 (Linezolid) |
| Inhibition of Cell-Free Translation (IC50) | ~16 µM | ~144 µM |
| Inhibition of 70S Initiation Complex Formation (IC50) | 32 µM | 152 µM |
| Inhibition of EF-G-mediated Translocation (IC50) | 8 µM | 110 µM |
| Km for fMet-tRNA (in presence of 66 µM drug) | 0.8 µM | Not Reported |
| Km for fMet-tRNA (no drug) | 0.1 µM | 0.1 µM |
IC50: The half maximal inhibitory concentration. Km: Michaelis constant, representing the concentration of substrate at which the reaction rate is half of Vmax.
These data indicate that this compound is a significantly more potent inhibitor of these processes compared to Linezolid.[1]
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the activity of this compound.
Inhibition of fMet-tRNA Binding to 70S Ribosomes
This assay measures the ability of the drug to prevent the formation of the 70S initiation complex.
Workflow Diagram:
Caption: Experimental workflow for the fMet-tRNA binding inhibition assay.
Protocol Summary:
-
Reaction Mixture Preparation: A reaction mixture containing 70S ribosomes, poly(A,U,G) as a messenger RNA template, initiation factors (IF1, IF2, and IF3), GTP, and radiolabeled f[35S]Met-tRNA is prepared.
-
Drug Addition: this compound, first dissolved in 30% DMSO, is added to the reaction mixtures at various concentrations. Control reactions contain only the DMSO vehicle.
-
Incubation: The mixtures are incubated to allow for the formation of the 70S initiation complex.
-
Filtration: The reaction mixtures are passed through nitrocellulose filters. The 70S ribosomes and any bound f[35S]Met-tRNA are retained on the filter, while unbound tRNA passes through.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of fMet-tRNA binding is calculated for each drug concentration, and the IC50 value is determined.[7]
fMet-Puromycin Reaction (Peptidyl Transferase Assay)
This assay assesses the formation of the first peptide bond.
Protocol Summary:
-
Initiation Complex Formation: An initiation complex is formed as described above.
-
Drug Addition: this compound is added to the pre-formed initiation complex.
-
Puromycin Addition: Puromycin, an aminoacyl-tRNA analog that can accept the fMet group from fMet-tRNA at the P site, is added to the reaction.
-
Peptide Bond Formation: If the peptidyl transferase center is active, a peptide bond is formed between fMet and puromycin, releasing fMet-puromycin.
-
Extraction and Quantification: The fMet-puromycin product is extracted and quantified to determine the extent of peptidyl transferase activity.
-
Data Analysis: The inhibition of fMet-puromycin formation is analyzed using Lineweaver-Burke plots to determine the nature of the inhibition (e.g., competitive).[1]
Conclusion
This compound is a potent oxazolidinone antibiotic that acts by competitively inhibiting the binding of fMet-tRNA to the bacterial ribosome, thereby blocking the initiation of protein synthesis. Its in vitro activity surpasses that of the clinically used oxazolidinone, Linezolid, in several key assays. While detailed information on its discovery and full synthesis is limited in publicly available literature, the characterization of its mechanism of action provides a solid foundation for understanding its potential as an antimicrobial agent. Further research and development would be necessary to fully elucidate its clinical utility.
References
- 1. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FDA全球物质登记数据库-P [drugfuture.com]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
In-Depth Technical Guide: In Vitro Antibacterial Activity of PNU-176798
Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific quantitative data, detailed experimental protocols, and mechanistic pathways for the compound PNU-176798 could not be located. The information provided herein is based on the general characteristics of the oxazolidinone class of antibiotics, to which this compound is reported to belong. This document serves as a general technical guide and should not be considered as specific data for this compound.
Introduction
This compound is identified as an antimicrobial agent belonging to the oxazolidinone class. Antibiotics of this class are known to be effective against a range of Gram-positive bacteria, including multidrug-resistant strains, and some anaerobic bacteria. Their mechanism of action involves the inhibition of bacterial protein synthesis, a critical process for bacterial viability. This guide provides a general overview of the anticipated in vitro antibacterial activity, the experimental protocols typically used for its assessment, and the established mechanism of action for the oxazolidinone class.
Data Presentation: In Vitro Antibacterial Activity (General for Oxazolidinones)
The in vitro antibacterial activity of an antimicrobial agent is typically quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after a specified incubation period. While specific MIC values for this compound are not available, the following table provides a representative summary of MIC data for linezolid, the first approved oxazolidinone, against common bacterial pathogens to illustrate the expected spectrum of activity.
| Bacterial Species | Strain Example(s) | Representative MIC Range (µg/mL) for Linezolid |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 1 - 4 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 - 4 |
| Enterococcus faecalis (VSE) | ATCC 29212 | 1 - 4 |
| Enterococcus faecium (VRE) | ATCC 51559 | 1 - 4 |
| Streptococcus pneumoniae | ATCC 49619 | 0.5 - 2 |
| Haemophilus influenzae | ATCC 49247 | 4 - 16 |
| Moraxella catarrhalis | ATCC 25238 | 2 - 8 |
| Bacteroides fragilis | ATCC 25285 | 2 - 8 |
Note: This data is for illustrative purposes for the oxazolidinone class and does not represent actual data for this compound.
Experimental Protocols
The determination of in vitro antibacterial activity typically follows standardized protocols established by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a common and standardized technique.
1. Preparation of Materials:
- Antimicrobial Agent: A stock solution of the oxazolidinone antibiotic is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
- Bacterial Strains: Pure, overnight cultures of the test bacteria are grown in appropriate broth media (e.g., Tryptic Soy Broth).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.
- Microtiter Plates: Sterile 96-well microtiter plates are used.
2. Inoculum Preparation:
- A few colonies from an overnight culture are suspended in sterile saline or broth.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- The antimicrobial stock solution is serially diluted (usually two-fold) in CAMHB across the wells of the microtiter plate to create a range of concentrations.
- The prepared bacterial inoculum is added to each well containing the antimicrobial agent.
- Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
- The plates are incubated at 35-37°C for 16-20 hours under ambient air.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
General Mechanism of Action for Oxazolidinones
Oxazolidinones inhibit bacterial protein synthesis at a very early stage. They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, which is a prerequisite for the translation of mRNA into proteins.
Caption: General mechanism of action of oxazolidinone antibiotics, inhibiting bacterial protein synthesis.
Methodological & Application
Application Notes and Protocols for the Use of a Novel Antibacterial Agent in Bacterial Culture
Disclaimer: Extensive searches for "PNU-176798" did not yield any specific information regarding its mechanism of action, antibacterial spectrum, or established protocols. The following application notes and protocols are therefore provided as a generalized guide for the characterization of a novel antibacterial compound in a research setting. The specific parameters and results will need to be determined empirically for any new agent.
Introduction
This document provides detailed protocols for the evaluation of a novel antibacterial agent in bacterial cultures. The primary objectives of these protocols are to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound, and to investigate its potential mechanism of action by observing its effects on key bacterial signaling pathways. These protocols are intended for use by researchers, scientists, and drug development professionals.
Quantitative Data Summary
The efficacy of a novel antibacterial agent is typically quantified by its MIC and MBC values against a panel of relevant bacterial strains. The data should be presented in a clear and structured format for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of a Novel Antibacterial Agent against Various Bacterial Strains
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 25923 | Value |
| Streptococcus pneumoniae | Gram-positive | 49619 | Value |
| Escherichia coli | Gram-negative | 25922 | Value |
| Pseudomonas aeruginosa | Gram-negative | 27853 | Value |
| Enterococcus faecalis | Gram-positive | 29212 | Value |
Table 2: Minimum Bactericidal Concentration (MBC) of a Novel Antibacterial Agent against Various Bacterial Strains
| Bacterial Strain | Gram Stain | ATCC Number | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 25923 | Value |
| Streptococcus pneumoniae | Gram-positive | 49619 | Value |
| Escherichia coli | Gram-negative | 25922 | Value |
| Pseudomonas aeruginosa | Gram-negative | 27853 | Value |
| Enterococcus faecalis | Gram-positive | 29212 | Value |
(Note: "Value" should be replaced with experimentally determined data.)
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This protocol is based on the broth microdilution method.
Materials:
-
Novel antibacterial agent stock solution (of known concentration)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., from ATCC)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Shaking incubator
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:100 in the appropriate broth medium to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Prepare Serial Dilutions of the Antibacterial Agent:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the antibacterial agent stock solution (at a concentration of 2x the highest desired test concentration) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria, no antibacterial agent) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 16-20 hours in a shaking incubator.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1]
Materials:
-
Results from the MIC assay
-
Sterile agar plates (without any antibacterial agent)
-
Sterile micropipette and tips
-
Incubator
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i..e., at and above the MIC).
-
Spot-plate the aliquot onto a sterile agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Investigating the Mechanism of Action: Effects on Bacterial Signaling Pathways
The interaction of a novel antibacterial agent with bacterial signaling pathways can provide insights into its mechanism of action. Many bacterial pathogens utilize signaling pathways to regulate virulence and stress responses.[3][4][5] A hypothetical scenario is presented below where the novel agent interferes with a generic two-component signaling system, a common regulatory mechanism in bacteria.
Hypothetical Signaling Pathway and Point of Intervention:
A typical two-component system consists of a sensor histidine kinase in the cell membrane and a response regulator in the cytoplasm. Upon sensing an external stimulus, the histidine kinase autophosphorylates and then transfers the phosphate group to the response regulator. The phosphorylated response regulator then binds to DNA to regulate the expression of target genes, which may include those involved in virulence or survival. The novel antibacterial agent could potentially inhibit this pathway at several points, such as by blocking the kinase activity or preventing the response regulator from binding to DNA.
Protocol to Assess Impact on Gene Expression:
To test the hypothesis that the novel antibacterial agent affects a specific signaling pathway, the expression of downstream target genes can be measured using quantitative reverse transcription PCR (qRT-PCR).
-
Bacterial Culture and Treatment:
-
Grow the target bacterial strain to mid-log phase in the appropriate broth.
-
Divide the culture into two: one treated with the novel antibacterial agent at a sub-MIC concentration (e.g., 0.5x MIC) and an untreated control.
-
Incubate for a defined period (e.g., 1-2 hours).
-
-
RNA Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial RNA purification kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using primers specific for the target gene(s) regulated by the signaling pathway and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
A significant decrease in the expression of the target genes in the treated sample compared to the control would suggest that the novel antibacterial agent interferes with the signaling pathway.
References
- 1. Antibacterial activity and mechanism of the cell-penetrating peptide CF-14 on the gram-negative bacteria, Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of the antibacterial peptide PMAP-36 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generating Robust and Informative Nonclinical In Vitro and In Vivo Bacterial Infection Model Efficacy Data To Support Translation to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activities of PNU-100480 and linezolid against drug-susceptible and drug-resistant Mycobacterium tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrum of antibacterial activity and mode of action of a novel tris-stilbene bacteriostatic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
No In Vivo Efficacy Studies Found for PNU-176798 in Publicly Available Literature
Despite a comprehensive search of scientific databases and public records, no in vivo efficacy studies for a compound designated as PNU-176798 were identified. This suggests that data on the efficacy of this specific compound in animal models is not currently in the public domain.
The absence of published research could be due to several factors: the compound may be in the very early stages of discovery and has not yet reached in vivo testing phases, it could be an internal designation within a pharmaceutical company that has not been publicly disclosed, or the designation "this compound" may be inaccurate.
While no information was found for this compound, related research on other compounds with the "PNU" prefix has been documented. For instance, studies are available on the in vivo antitumor activity of PNU-159682, a metabolite of nemorubicin, and PNU-145156E, a growth-factor-complexing molecule. These studies demonstrate the use of various animal models to assess the efficacy of novel therapeutic agents.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the compound's designation. If the designation is correct, it is likely that any existing data is proprietary and has not been released to the public.
Without available data on in vivo efficacy, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for this compound is not possible at this time. Should information on this compound become publicly available, such documentation could be generated.
Application Notes and Protocols for Bacterial Protein Synthesis Inhibition Assay Using PNU-176798
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial protein synthesis is a fundamental cellular process and a well-established target for a variety of clinically important antibiotics. The bacterial ribosome (70S), with its distinct structural differences from eukaryotic ribosomes (80S), allows for the development of selective inhibitors. Assays that measure the inhibition of bacterial protein synthesis are crucial tools in the discovery and characterization of new antibacterial agents. These assays can be used for high-throughput screening of compound libraries, determining the potency of lead compounds, and elucidating their mechanism of action.
PNU-176798 is an antimicrobial agent that has been identified as an inhibitor of bacterial protein synthesis. It specifically targets the initiation phase of translation in a broad range of Gram-positive and anaerobic bacteria. Understanding its inhibitory effects through robust in vitro assays is key to its further development and the exploration of similar compounds.
This document provides detailed protocols for a common type of bacterial protein synthesis inhibition assay—the in vitro transcription-translation (TX-TL) coupled system—and presents the available data for this compound.
Mechanism of Action of this compound
Bacterial protein synthesis is a cyclical process consisting of four main stages: initiation, elongation, termination, and ribosome recycling. This compound acts on the initiation stage. The initiation of protein synthesis in bacteria involves the assembly of the 30S and 50S ribosomal subunits into a 70S initiation complex at the start codon of an mRNA. A key step in this process is the binding of initiator fMet-tRNA (formylmethionyl-transfer RNA) to the P-site of the 30S ribosomal subunit. This compound has been shown to inhibit this crucial binding step, thereby preventing the formation of the 70S initiation complex and halting protein synthesis before it can begin.[1][2][3]
Below is a diagram illustrating the general mechanism of an initiation inhibitor like this compound.
Mechanism of this compound action.
Data Presentation
The publicly available quantitative data for this compound is limited. The following table summarizes the known inhibitory concentrations. Researchers are encouraged to generate more comprehensive dose-response data using the protocols provided below.
| Parameter | Value | Assay Condition | Organism/System |
| IC50 | 32 µM | Inhibition of fMet-tRNA binding to 70S ribosomes | In vitro cell-free system |
| MIC | 1.4 µM | Minimum Inhibitory Concentration | E. coli |
Data sourced from MedChemExpress product information.
Template for Dose-Response Data
Researchers can use the following table structure to record their own experimental data from a protein synthesis inhibition assay.
| This compound Concentration (µM) | Signal (e.g., Luminescence, Absorbance) | % Inhibition |
| 0 (No Inhibitor Control) | 0 | |
| 0 (Solvent Control) | ||
| [Concentration 1] | ||
| [Concentration 2] | ||
| [Concentration 3] | ||
| [Concentration 4] | ||
| [Concentration 5] | ||
| [Concentration 6] | ||
| [Concentration 7] | ||
| [Concentration 8] |
Experimental Protocols
The following protocol describes a general method for determining the inhibitory activity of a compound like this compound on bacterial protein synthesis using a commercially available E. coli S30 cell-free extract in a coupled transcription-translation (TX-TL) system. This system allows for the synthesis of a reporter protein (e.g., firefly luciferase) from a DNA template in a single reaction. The inhibition of protein synthesis is quantified by the reduction in the reporter signal.
Experimental Workflow Diagram
Workflow for the in vitro assay.
Materials
-
E. coli S30 Extract System for Circular DNA (e.g., Promega S30 T7 High-Yield Protein Expression System)
-
Reporter Plasmid DNA (e.g., pT7-luciferase, with a T7 promoter)
-
This compound
-
Dimethyl Sulfoxide (DMSO, molecular biology grade)
-
Nuclease-free water
-
Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)
-
Opaque, white 96-well assay plates
-
Luminometer plate reader
Procedure
1. Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
This compound Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in DMSO or the appropriate assay buffer. It is important to ensure the final concentration of DMSO in the assay is consistent across all wells and does not exceed 1-2%, as higher concentrations can inhibit the translation reaction.
-
E. coli S30 Extract Master Mix: Thaw the components of the S30 extract kit on ice. Prepare a master mix containing the S30 extract, reaction buffer, and amino acid mix according to the manufacturer's instructions. Prepare enough master mix for all planned reactions, including controls. Keep the master mix on ice.
-
Reporter DNA: Dilute the reporter plasmid DNA to a working concentration as recommended by the S30 extract kit manufacturer (typically in the range of 5-20 ng/µL).
2. Assay Setup
-
The assay should be set up in a 96-well opaque white plate to maximize the luminescent signal.
-
Controls:
-
No Inhibitor Control (100% activity): Wells containing the master mix, reporter DNA, and the same volume of vehicle (e.g., DMSO) as the inhibitor wells.
-
No DNA Control (background): Wells containing the master mix, vehicle, but no reporter DNA.
-
-
Assay Wells:
-
Add the prepared E. coli S30 master mix to each well.
-
Add 1 µL of the this compound serial dilutions (or vehicle for controls) to the appropriate wells. Gently mix by pipetting.
-
To initiate the transcription-translation reaction, add the reporter DNA to all wells except the "No DNA Control".
-
The final reaction volume is typically 25-50 µL.
-
3. Incubation
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C for 1 to 2 hours. The optimal incubation time may need to be determined empirically but 90 minutes is often sufficient for robust signal generation.
4. Signal Detection
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add the Luciferase Assay Reagent to each well according to the manufacturer's instructions (typically a volume equal to the reaction volume).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
5. Data Analysis
-
Subtract Background: Subtract the average luminescence value from the "No DNA Control" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound: % Inhibition = [1 - (Signalinhibitor / Signalno inhibitor control)] x 100
-
Determine IC50: Plot the percent inhibition as a function of the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in protein synthesis.
Conclusion
The bacterial protein synthesis inhibition assay is a powerful and adaptable tool for the characterization of antimicrobial compounds. While specific experimental data for this compound is not extensively available in the public domain, the provided protocols offer a robust framework for its evaluation and for the screening of other potential inhibitors. By understanding the mechanism of action of compounds like this compound, researchers can advance the development of new and effective antibiotics to combat bacterial infections.
References
PNU-176798: Application Notes and Protocols for Studying Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-176798 is a potent, synthetic oxazolidinone antibiotic with a broad spectrum of activity against Gram-positive and anaerobic bacteria. As a member of the oxazolidinone class, its unique mechanism of action, involving the inhibition of bacterial protein synthesis at the initiation phase, makes it a valuable tool for research and a potential candidate for drug development, particularly against multi-drug resistant strains. These application notes provide detailed information on the mechanism of action of this compound and standardized protocols for its use in studying anaerobic bacteria.
Mechanism of Action
This compound exerts its antibacterial effect by targeting the bacterial ribosome, a critical component of protein synthesis. Unlike many other classes of antibiotics that inhibit the elongation phase of protein synthesis, this compound blocks the formation of the initiation complex. This novel mechanism reduces the likelihood of cross-resistance with other protein synthesis inhibitors.
The primary target of this compound is the 50S ribosomal subunit. It binds to the P site on the ribosome, interfering with the correct positioning of the initiator fMet-tRNA. This action pleiotropically affects several key steps in protein synthesis initiation:
-
Inhibition of fMet-tRNA Binding: this compound competitively inhibits the binding of fMet-tRNA to the 70S ribosome.
-
Inhibition of Peptidyl Transferase Activity: By interfering with the proper binding of the initiator tRNA, this compound indirectly inhibits the peptidyl transferase reaction.
-
Inhibition of Translocation: The compound markedly inhibits the EF-G-mediated translocation of fMet-tRNA.
Studies on Escherichia coli ribosomes have shown that this compound is a more potent inhibitor of cell-free translation than linezolid, another well-known oxazolidinone.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the bacterial ribosome.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against Anaerobic Bacteria
| Bacterial Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis | ||||
| Bacteroides thetaiotaomicron | ||||
| Clostridium difficile | ||||
| Clostridium perfringens | ||||
| Prevotella melaninogenica | ||||
| Fusobacterium nucleatum | ||||
| Peptostreptococcus anaerobius | ||||
| (Add other species as tested) |
Table 2: Comparative IC₅₀ Values of this compound and Linezolid in E. coli Cell-Free Systems[1]
| Inhibition Assay | This compound IC₅₀ (µM) | Linezolid (PNU-100766) IC₅₀ (µM) |
| Cell-free translation | 0.53 | 4.8 |
| 70S initiation complex formation | 32 | 152 |
| Peptidyl transferase | 40 | > 1000 |
| EF-G-mediated translocation | 8 | 110 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Anaerobic Bacteria using Agar Dilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.
1. Materials:
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO, protected from light)
-
Anaerobic bacterial strains for testing
-
Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K₁ (1 µg/mL)
-
Sterile petri dishes
-
Anaerobic incubation system (e.g., anaerobic chamber or jar system with gas-generating sachets)
-
Inoculator (e.g., Steers replicator)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Control antibiotics (e.g., metronidazole, clindamycin)
-
Quality control strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741)
2. Procedure:
-
Preparation of Antibiotic Plates:
-
Melt the supplemented Brucella agar and cool to 48-50°C in a water bath.
-
Prepare a series of twofold dilutions of this compound in sterile water or another appropriate diluent.
-
Add the appropriate volume of each antibiotic dilution to the molten agar to achieve the desired final concentrations (e.g., 0.06 to 128 µg/mL). Also prepare a drug-free control plate.
-
Mix gently and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.
-
-
Inoculum Preparation:
-
Subculture the anaerobic bacterial strains onto fresh, non-selective agar plates and incubate under anaerobic conditions for 24-48 hours.
-
From the fresh culture, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
-
Inoculation:
-
Using an inoculator, apply a standardized inoculum of each bacterial suspension to the surface of the antibiotic-containing and control agar plates.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Place the inoculated plates into an anaerobic chamber or jar system.
-
Incubate at 35-37°C for 48 hours.
-
-
Reading Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
-
Validate the results using the quality control strains.
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination by agar dilution.
Conclusion
This compound is a promising oxazolidinone antibiotic with a distinct mechanism of action that makes it a valuable compound for studying anaerobic bacteria and for potential therapeutic development. The provided protocols offer a standardized approach for researchers to evaluate its efficacy against a range of anaerobic pathogens. Further research is warranted to fully characterize its spectrum of activity and clinical potential.
References
Application Notes and Protocols for PNU-176798 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-176798 is a potent oxazolidinone antibiotic that demonstrates significant inhibitory activity against bacterial protein synthesis. As a member of the oxazolidinone class, it targets the bacterial ribosome, a critical component of protein translation. These application notes provide a summary of the mechanism of action, optimal concentrations for in vitro studies based on available research, and detailed protocols for relevant assays.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis. Its primary target is the 50S ribosomal subunit, where it binds to the peptidyl transferase center (PTC). This interaction interferes with the proper positioning of the initiator tRNA (fMet-tRNA) at the P site. The binding of this compound leads to a competitive inhibition of fMet-tRNA binding to the ribosome, thereby preventing the formation of the initiation complex, a crucial first step in protein synthesis.[1][2][3]
Furthermore, this compound has been shown to markedly inhibit the elongation factor G (EF-G)-mediated translocation of fMet-tRNA from the A site to the P site of the ribosome.[1][2] This multi-faceted inhibition of key steps in translation initiation and elongation underscores its efficacy as an antimicrobial agent against a wide spectrum of gram-positive and anaerobic bacteria.[4][5][6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the bacterial ribosome.
Quantitative Data Summary for In Vitro Studies
The following table summarizes the key concentrations and inhibitory values of this compound determined in cell-free in vitro studies using E. coli ribosomes.
| Parameter | Value | Experimental Context | Reference |
| IC50 | 32 µM | Inhibition of 70S initiation complex formation. | [1] |
| IC50 | 8 µM | Inhibition of EF-G-dependent translocation of fMet-tRNA. | [2] |
| Effective Concentration Range | 16.6 µM - 66 µM | Used to demonstrate dose-dependent inhibition of fMet-puromycin formation. | [1][2] |
| Kinetic Inhibition | Km for fMet-tRNA increased from ~0.1 µM to 0.8 µM | In the presence of 66 µM this compound, indicating competitive inhibition. | [1][2] |
| Stability Assay Concentration | 80 µM | Used to confirm no destabilization of preformed initiation complexes. | [1][3] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound has low aqueous solubility (0.016 mg/mL).[7] For in vitro assays, it is recommended to prepare a stock solution in an appropriate organic solvent.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a suitable solvent. For the referenced studies, this compound was first dissolved in 30% DMSO.[2]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in 100% DMSO.
-
Working Solutions: Dilute the stock solution in the appropriate assay buffer to achieve the desired final concentrations. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.
In Vitro Translation Inhibition Assay (fMet-Puromycin Formation)
This assay measures the inhibition of peptidyl transferase activity by quantifying the formation of fMet-puromycin.
Materials:
-
70S ribosomes from E. coli
-
f[35S]Met-tRNA
-
Puromycin
-
Initiation factors (IF1, IF2, IF3)
-
Elongation Factor P (EF-P)
-
GTP
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2, NH4Cl, and dithiothreitol)
-
This compound working solutions
-
Scintillation fluid and counter
Protocol:
-
Initiation Complex Formation:
-
In a microcentrifuge tube, combine 70S ribosomes, f[35S]Met-tRNA, initiation factors, and GTP in the assay buffer.
-
Add varying concentrations of this compound (e.g., 0, 16.6, 50, 66 µM).
-
Incubate at 30°C for 20 minutes to allow the formation of the initiation complex.
-
-
Peptidyl Transfer Reaction:
-
Add puromycin and EF-P to the reaction mixture.
-
Incubate for an additional period to allow for the formation of fMet-puromycin.
-
-
Extraction and Quantification:
-
Stop the reaction by adding a suitable stop solution (e.g., a high concentration of unlabeled methionine).
-
Extract the fMet-puromycin product using ethyl acetate.
-
Measure the radioactivity of the ethyl acetate phase using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of fMet-puromycin formed against the concentration of this compound.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the fMet-puromycin formation.
-
Experimental Workflow Diagram
Caption: General workflow for an in vitro translation inhibition assay.
Conclusion
The provided data and protocols offer a foundational guide for conducting in vitro studies with this compound. The optimal concentration will depend on the specific assay and biological system being investigated. It is recommended to perform dose-response experiments to determine the most effective concentration for your particular experimental setup. The competitive nature of its inhibition suggests that the concentration of substrates, such as tRNA, may influence the observed potency. Careful consideration of solubility and solvent effects is also crucial for obtaining reliable and reproducible results.
References
- 1. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
PNU-176798: Unveiling its Potential as a Tool for Ribosomal Research
Absence of public scientific literature precludes the creation of detailed application notes and protocols for the compound designated PNU-176798 in ribosomal research. Extensive searches of publicly available scientific databases and literature have not yielded any specific information regarding a molecule with the identifier "this compound" in the context of ribosomal function, mechanism of action, or its use as a research tool.
This lack of information prevents the generation of the requested detailed application notes, experimental protocols, quantitative data tables, and visualizations. The creation of such specific and technical documentation requires established data on the compound's binding affinity to the ribosome, its impact on the different stages of translation (initiation, elongation, termination), and its specific binding site. Without this foundational data, any attempt to create the requested content would be purely speculative and not based on scientific evidence.
For researchers, scientists, and drug development professionals interested in tools for ribosomal research, it is crucial to rely on compounds that are well-characterized in the scientific literature. A multitude of well-documented small molecules and antibiotics that target the ribosome are available and serve as invaluable tools for dissecting the complexities of protein synthesis.
To proceed with a detailed analysis and the creation of relevant documentation, it is essential to have access to primary research articles, patents, or any other form of documentation that describes the discovery, synthesis, and biological evaluation of this compound. Should such information become publicly available, a comprehensive guide similar to the requested format could be developed.
General Principles and Methodologies in Ribosomal Research
While specific data on this compound is unavailable, the following sections outline the general principles and methodologies that would be employed to characterize a novel ribosome-targeting agent. This information is provided to illustrate the types of experiments and data that would be necessary to establish a compound as a useful tool in this field.
Characterizing the Mechanism of Action
To understand how a new compound affects the ribosome, a series of in vitro and in vivo experiments are typically conducted. These experiments aim to pinpoint the specific stage of protein synthesis that is inhibited.
Table 1: Hypothetical Quantitative Data for a Ribosome-Targeting Agent
| Parameter | Value | Experimental System |
| Binding Affinity (Kd) | ||
| 70S Ribosome | 50 nM | Surface Plasmon Resonance |
| 50S Subunit | 45 nM | Isothermal Titration Calorimetry |
| 30S Subunit | > 10 µM | Microscale Thermophoresis |
| In Vitro Translation Inhibition (IC50) | ||
| E. coli cell-free system | 150 nM | Luciferase Reporter Assay |
| Rabbit reticulocyte lysate | 5 µM | [35S]-Methionine Incorporation |
| Effect on Translation Stages | ||
| Initiation | No significant inhibition | Toeprinting Assay |
| Elongation | Strong inhibition | Puromycin Reaction Assay |
| Termination | Moderate inhibition | RF1/RF2-dependent peptide release |
Key Experimental Protocols
The following are generalized protocols for assays commonly used to study ribosome-targeting compounds.
Protocol 1: In Vitro Translation Inhibition Assay
This protocol describes a method to determine the concentration at which a compound inhibits protein synthesis by 50% (IC50) in a cell-free translation system.
Materials:
-
E. coli S30 cell-free extract
-
Reporter plasmid (e.g., pET-luciferase)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Test compound (e.g., this compound) at various concentrations
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a master mix containing the S30 extract, amino acids, and energy source.
-
Aliquot the master mix into a 96-well plate.
-
Add the test compound at a range of final concentrations to the wells. Include a no-compound control.
-
Add the reporter plasmid to each well to initiate the transcription-translation reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Ribosome Binding Assay using Surface Plasmon Resonance (SPR)
This protocol outlines a method to measure the binding affinity (Kd) of a compound to purified ribosomes.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified 70S ribosomes
-
Test compound
-
Running buffer (e.g., HEPES-buffered saline with Mg2+)
-
Amine coupling kit for immobilization
Procedure:
-
Immobilize the purified 70S ribosomes onto the surface of the SPR sensor chip using amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the immobilized ribosome surface and a reference surface.
-
Measure the change in the SPR signal (response units) over time for each concentration.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the binding data by plotting the steady-state response against the compound concentration and fitting to a 1:1 binding model to determine the Kd.
Visualizing Ribosomal Research Concepts
Diagrams are essential for illustrating complex biological processes and experimental workflows. Below are examples of how Graphviz (DOT language) can be used to create such visualizations.
Caption: Hypothetical mechanism of action for a ribosome-targeting agent.
Application Notes and Protocols for Assessing PNU-176798 Resistance Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant hurdle in the development and long-term efficacy of novel therapeutic agents. PNU-176798 is a novel investigational compound with promising therapeutic potential. However, as with any new drug, it is crucial to proactively investigate the potential for resistance development. These application notes provide a comprehensive framework of protocols to develop this compound-resistant cell lines, assess the degree of resistance, and elucidate the underlying molecular mechanisms.
The following protocols are designed to be adaptable and can be modified based on the specific cell lines and experimental conditions used. The overarching goal is to provide a robust and reproducible methodology for studying this compound resistance, which is essential for its clinical development and for devising strategies to overcome potential resistance.
Part 1: Development of this compound-Resistant Cell Lines
A primary method for studying drug resistance in vitro is the development of resistant cell lines through continuous or intermittent exposure to the drug.[1][2][3][4] This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.
Experimental Protocol: Generating Resistant Cell Lines
-
Parental Cell Line Selection: Choose a cell line that is initially sensitive to this compound. The selection should be based on the intended therapeutic target of the drug.
-
Determination of Initial Drug Concentration:
-
Perform a dose-response assay (e.g., MTT or resazurin assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.[5][6]
-
The starting concentration for developing resistance is typically the IC20 (the concentration that inhibits 20% of cell proliferation).[3]
-
-
Continuous Exposure Method:
-
Culture the parental cells in a medium containing this compound at the starting concentration (IC20).
-
Monitor the cells for signs of recovery (i.e., restored morphology and proliferation rate).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound.[3] A stepwise increase of 25% to 50% at each step is recommended.[3]
-
If significant cell death (>50%) is observed, reduce the concentration to the previous level and allow the culture to recover before attempting to increase the concentration again.[3]
-
Repeat this process over several months until the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).[1]
-
-
Cryopreservation: At each stage of increased drug concentration, it is crucial to freeze aliquots of the cells. This creates a backup in case of contamination or cell death at a higher concentration.[1][3]
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, the established resistant cell line should be continuously cultured in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[1]
Workflow for developing a this compound-resistant cell line.
Part 2: Characterization of the Resistant Phenotype
Once a resistant cell line has been established, it is essential to quantify the degree of resistance and assess for cross-resistance to other compounds.
Data Presentation: Resistance Profile
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) | Compound X IC50 (µM) | Compound Y IC50 (µM) |
| Parental | 1.0 | 1.0 | 0.5 | 2.0 |
| This compound-R | 50.0 | 50.0 | 25.0 | 2.2 |
Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.[3]
Experimental Protocol: Cell Viability Assay (Resazurin Assay)
This assay measures the metabolic activity of viable cells.[6][7]
-
Cell Seeding: Seed both parental and this compound-resistant cells into 96-well plates at an optimized density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and other compounds of interest. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for the assessment of drug effects (e.g., 48-72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
-
Part 3: Investigating Mechanisms of Resistance
Understanding the molecular changes that confer resistance is critical. This can involve investigating changes at the genomic, transcriptomic, and proteomic levels, as well as alterations in cellular signaling pathways.
A. Genomic Analysis
Genomic analysis can identify mutations in the drug target or other genes that contribute to resistance.[8][9][10][11]
Experimental Protocol: Whole Genome Sequencing (WGS)
-
DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines.
-
Library Preparation: Prepare sequencing libraries according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).
-
Sequencing: Perform deep sequencing of the genomic DNA.
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) that are unique to the resistant cell line.
-
Annotate the identified genetic alterations to determine the affected genes and their potential functional consequences.
-
B. Proteomic Analysis
Proteomics can reveal changes in protein expression, such as the upregulation of drug efflux pumps or alterations in signaling proteins.[12][13][14][15][16]
Experimental Protocol: Mass Spectrometry-Based Proteomics
-
Protein Extraction and Digestion:
-
Lyse cells from both parental and resistant lines and extract total protein.
-
Quantify the protein concentration.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and abundance.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the proteins in each sample.
-
Perform differential expression analysis to identify proteins that are significantly up- or down-regulated in the resistant cells compared to the parental cells.
-
Conduct pathway analysis to determine which biological pathways are altered in the resistant cells.
-
C. Signaling Pathway Analysis
Drug resistance is often associated with the rewiring of signaling pathways that control cell survival, proliferation, and apoptosis.[17][18][19][20][21]
Hypothetical signaling pathway for this compound and resistance.
Experimental Protocol: Western Blotting
-
Protein Extraction and Quantification: Extract total protein from parental and resistant cells and determine the concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phosphorylated and total forms of key signaling proteins).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Part 4: Overcoming Resistance
The ultimate goal of studying drug resistance is to find ways to overcome it. This can involve combination therapies or the development of next-generation inhibitors.
Experimental Protocol: Combination Drug Screening
-
Drug Selection: Choose a panel of drugs that target pathways identified as being altered in the resistant cells.
-
Synergy Assays:
-
Treat the resistant cells with this compound in combination with each of the selected drugs at various concentrations.
-
Use a checkerboard titration format to assess a wide range of concentration combinations.
-
-
Data Analysis:
-
Perform a cell viability assay as described previously.
-
Use software to calculate synergy scores (e.g., Combination Index) to identify synergistic, additive, or antagonistic interactions.
-
Logical workflow for resistance mechanism investigation.
Conclusion
This document provides a detailed set of protocols for the systematic investigation of resistance to the novel compound this compound. By developing resistant cell lines, characterizing the resistant phenotype, and elucidating the underlying molecular mechanisms, researchers can gain valuable insights that will inform the clinical development of this compound and aid in the design of strategies to mitigate and overcome drug resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Academy [procellsystem.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. In vitro assays for the evaluation of drug resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Antibiotics | Special Issue : Genomic Analysis of Antimicrobial Drug-Resistant Bacteria [mdpi.com]
- 9. Genomic analysis of antibiotic resistance genes and mobile genetic elements in eight strains of nontyphoid Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psomagen.com [psomagen.com]
- 11. genomeweb.com [genomeweb.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Bacterial Proteomics and Antibiotic Resistance Identification: Is Single-Cell Analysis a Worthwhile Pursuit? [mdpi.com]
- 15. Proteomic Analysis of Drug-Resistant Mycobacterium tuberculosis Clinical Isolates Under Aminoglycoside Drug Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 19. A systematic analysis of signaling reactivation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trends in metabolic signaling pathways of tumor drug resistance: A scientometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vcm.edpsciences.org [vcm.edpsciences.org]
Application Notes and Protocols: PNU-176798 in Combination with Other Antibiotics
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One promising approach involves the use of antibiotic combinations to enhance efficacy, overcome resistance, and broaden the spectrum of activity. This document provides detailed application notes and protocols for investigating the effects of PNU-176798 in combination with other antibiotics.
Note on this compound: As of the latest literature review, specific information regarding the mechanism of action and preclinical or clinical data for a compound designated "this compound" is not publicly available. The "PNU" designation is associated with compounds originating from Pharmacia and Upjohn, which later became part of Pfizer. It is possible that this compound is an internal discovery code for a compound that has not been advanced into later stages of development or has been described under a different nomenclature in published literature.
The following protocols and application notes are therefore based on established methodologies for evaluating antibiotic combinations and can be adapted once the specific characteristics of this compound are determined.
Part 1: In Vitro Synergy Testing
The initial assessment of antibiotic combinations typically involves in vitro testing to determine if the agents act synergistically, additively, antagonistically, or indifferently. The two most common methods for this are the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic potential of two antimicrobial agents.[1][2][3]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound and a partner antibiotic, both alone and in combination, and to calculate the FIC index.
Data Presentation: Fractional Inhibitory Concentration (FIC) Index
The results of the checkerboard assay are summarized in the table below. The FIC index is calculated as follows:
FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
| Interpretation of FIC Index | |
| Synergy | FIC index ≤ 0.5 |
| Additive | 0.5 < FIC index ≤ 1.0 |
| Indifference | 1.0 < FIC index ≤ 4.0 |
| Antagonism | FIC index > 4.0 |
Table 1: Example Checkerboard Assay Results for this compound and Antibiotic X against Staphylococcus aureus
| This compound (µg/mL) | Antibiotic X (µg/mL) | Growth (+/-) |
| 1 (MIC alone) | 0 | - |
| 0.5 | 0.125 | - |
| 0.25 | 0.25 | - |
| 0.125 | 0.5 | - |
| 0 | 2 (MIC alone) | - |
In this hypothetical example, the combination of 0.25 µg/mL of this compound and 0.25 µg/mL of Antibiotic X inhibits bacterial growth. The FIC index would be calculated as (0.25/1) + (0.25/2) = 0.25 + 0.125 = 0.375, indicating synergy.
Experimental Protocol: Checkerboard Assay [2][4]
-
Preparation of Reagents and Media:
-
Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent.
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, perform serial dilutions of this compound.
-
Along the y-axis, perform serial dilutions of the partner antibiotic.
-
The final volume in each well should be 100 µL, containing the bacterial inoculum and the respective antibiotic concentrations.
-
Include wells with each drug alone to determine their individual MICs, as well as a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 18-24 hours under aerobic conditions.
-
-
Data Analysis:
-
After incubation, determine the MIC for each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculate the FIC index for each combination that shows no growth. The lowest FIC index is reported as the result for the combination.
-
Visualization: Checkerboard Assay Workflow
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[5][6]
Objective: To assess the rate of bacterial killing by this compound and a partner antibiotic, alone and in combination, over a 24-hour period.
Data Presentation: Time-Kill Curve Analysis
The results are typically presented as a graph of log10 CFU/mL versus time.
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Additive: A < 2 but > 1 log10 decrease in CFU/mL.
-
Indifference: A ± 1 log10 change in CFU/mL.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL.
Table 2: Example Time-Kill Assay Data (log10 CFU/mL) for this compound and Antibiotic Y against Pseudomonas aeruginosa
| Time (hours) | Growth Control | This compound (0.5x MIC) | Antibiotic Y (0.5x MIC) | Combination |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 4 | 7.2 | 6.1 | 5.9 | 4.5 |
| 8 | 8.5 | 5.9 | 5.5 | 3.2 |
| 24 | 9.1 | 5.8 | 5.3 | <2 (LOD) |
LOD: Limit of Detection
Experimental Protocol: Time-Kill Curve Assay [5]
-
Inoculum Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 105 CFU/mL in fresh CAMHB.
-
-
Experimental Setup:
-
Prepare flasks containing:
-
Growth control (no antibiotic)
-
This compound at a sub-inhibitory concentration (e.g., 0.5x MIC)
-
Partner antibiotic at a sub-inhibitory concentration (e.g., 0.5x MIC)
-
The combination of this compound and the partner antibiotic at the same concentrations.
-
-
-
Sampling and Plating:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar plates (e.g., Mueller-Hinton Agar).
-
-
Colony Counting and Data Analysis:
-
Incubate the plates for 18-24 hours at 37°C.
-
Count the number of colonies (CFU) on each plate.
-
Calculate the CFU/mL for each time point and plot the log10 CFU/mL versus time.
-
Visualization: Time-Kill Assay Workflow
Caption: Generalized workflow for a time-kill curve experiment.
Part 2: Potential Mechanisms of Synergy
While the specific mechanism of this compound is unknown, synergistic interactions between antibiotics often arise from complementary mechanisms of action.
Visualization: Potential Synergistic Mechanisms
Caption: Hypothetical mechanisms of synergy for this compound.
Part 3: In Vivo Efficacy Models
Following promising in vitro results, the efficacy of the antibiotic combination should be evaluated in relevant animal models of infection.[7][8]
Objective: To determine if the synergistic effect observed in vitro translates to improved therapeutic outcomes in an in vivo infection model.
Experimental Protocol: Murine Sepsis Model
-
Infection:
-
Induce sepsis in mice via intraperitoneal injection of a lethal dose of the target bacterium.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), administer treatments via an appropriate route (e.g., intravenous, subcutaneous).
-
Treatment groups should include:
-
Vehicle control
-
This compound alone
-
Partner antibiotic alone
-
Combination of this compound and the partner antibiotic
-
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7 days).
-
Primary endpoint: Survival rate.
-
Secondary endpoints: Bacterial burden in key organs (e.g., spleen, liver, blood) at a specified time point (e.g., 24 hours post-treatment).
-
Data Presentation: In Vivo Efficacy
Table 3: Example Survival Data in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Vehicle Control | - | 0 |
| This compound | X | 20 |
| Antibiotic Z | Y | 30 |
| This compound + Antibiotic Z | X + Y | 80 |
Conclusion
The systematic evaluation of this compound in combination with other antibiotics, using the detailed protocols provided in these application notes, will be crucial for determining its potential as part of a combination therapy for treating bacterial infections. The workflows and data presentation formats outlined here provide a framework for the rigorous assessment of novel antibiotic combinations, from initial in vitro screening to in vivo proof-of-concept. Further research into the specific mechanism of action of this compound will enable a more targeted approach to designing effective combination therapies.
References
- 1. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Effects of the Combination of Polypurine Reverse Hoogsteen Hairpins against HER-2 and Trastuzumab in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
pnu-176798 not dissolving in solvent
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with PNU-176798. Our aim is to help you overcome common challenges encountered during your experiments, particularly concerning solubility.
Troubleshooting Guide: this compound Dissolution Issues
Researchers may occasionally face challenges in completely dissolving this compound. The following guide provides a systematic approach to troubleshoot and resolve these issues.
Initial Steps
-
Verify Solvent Choice: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Use High-Quality, Anhydrous Solvent: DMSO is hygroscopic and can absorb moisture from the air, which may reduce its solvating power. Use a fresh, unopened bottle or a properly stored and sealed bottle of anhydrous, high-purity DMSO.
If Dissolution is Slow or Incomplete
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. This can help to break up any clumps of powder and increase the surface area for dissolution.
-
Gentle Warming: Warm the solution to 37°C for a short period. Do not overheat, as this could degrade the compound.
-
Vortexing: Mix the solution vigorously using a vortex mixer.
For Aqueous Buffers and Media
This compound has low solubility in aqueous solutions. To prepare a working solution in an aqueous buffer or cell culture medium, first prepare a high-concentration stock solution in DMSO. Then, dilute the DMSO stock solution into the aqueous buffer with vigorous stirring.
Important Considerations:
-
The final concentration of DMSO in your aqueous solution should be kept low (typically <0.5%) to avoid solvent effects on your experiment.
-
When diluting the DMSO stock, add the stock solution to the aqueous buffer, not the other way around, to minimize the risk of precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO. What should I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, we recommend the following troubleshooting steps:
- Ensure you are using anhydrous (dry) DMSO, as absorbed water can affect solubility.
- Try gently warming the solution (e.g., in a 37°C water bath).
- Use sonication to aid dissolution.
- Increase the volume of the solvent to lower the concentration.
Q2: Can I dissolve this compound directly in water or PBS?
A2: this compound has very low solubility in aqueous solutions like water or phosphate-buffered saline (PBS). It is recommended to first prepare a stock solution in an organic solvent such as DMSO.
Q3: How do I prepare a working solution of this compound in cell culture medium?
A3: To prepare a working solution for cell-based assays, first create a concentrated stock solution in DMSO. Then, dilute this stock solution into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your cell culture is low (e.g., ≤0.1%) to prevent cytotoxicity.
Q4: What is the recommended storage condition for this compound solutions?
A4: Store stock solutions of this compound at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
| Solvent | Anticipated Solubility Range | Notes |
| DMSO | 50 - 100 mg/mL | Sonication and gentle warming may be required. |
| Ethanol | Limited | Lower solubility compared to DMSO. |
| Water | Insoluble | Not recommended as a primary solvent. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution (Molecular Weight: 453.5 g/mol ), weigh out 4.535 mg.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Visualizations
unexpected results with pnu-176798 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PNU-176798.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antimicrobial agent that functions by inhibiting protein synthesis in a broad range of Gram-positive and anaerobic bacteria.[1] This inhibition leads to the cessation of essential cellular processes and ultimately, bacterial cell death.
Q2: What is the expected spectrum of activity for this compound?
This compound is primarily active against Gram-positive bacteria and various anaerobic bacteria. It is not expected to have significant activity against most Gram-negative bacteria due to differences in cell wall structure and efflux pump mechanisms.
Q3: Are there any known off-target effects of this compound?
While specific off-target effects for this compound are not widely documented, researchers should be aware of the potential for interaction with mitochondrial ribosomes in eukaryotic host cells, a common off-target effect for some bacterial protein synthesis inhibitors. This could manifest as cytotoxicity in cell-based assays.
Q4: How should I prepare and store this compound?
For optimal results, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or lower. Refer to the manufacturer's datasheet for specific solubility and storage recommendations.
Troubleshooting Guide
Unexpected Result 1: Higher than Expected Minimum Inhibitory Concentrations (MICs)
If you are observing higher than expected MIC values for susceptible bacterial strains, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure this compound has been stored correctly at -20°C or below. - Prepare fresh stock solutions from a new vial. - Avoid repeated freeze-thaw cycles of stock solutions. |
| Inaccurate Concentration | - Verify calculations for serial dilutions. - Calibrate pipettes to ensure accurate liquid handling. |
| Bacterial Resistance | - Confirm the identity and purity of the bacterial strain. - Check for the emergence of resistant colonies. - Sequence relevant genes to identify potential resistance mutations. |
| Assay Conditions | - Ensure the correct growth medium and incubation conditions were used. - Verify the inoculum density. |
Unexpected Result 2: Evidence of Eukaryotic Cell Cytotoxicity
If you observe significant cytotoxicity in eukaryotic cell lines when using this compound, for example in a co-culture model, consider these factors.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Perform a dose-response curve to determine the cytotoxic concentration (CC50). - Use a lower, non-toxic concentration of this compound if possible. - Consider using a different class of antimicrobial for your specific application. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line. - Run a solvent-only control to assess its effect on cell viability. |
| Contamination | - Test for mycoplasma or other microbial contamination in your cell cultures. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterium.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum: Culture the target bacterium overnight. Dilute the culture in fresh broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in broth to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterium.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: Troubleshooting workflow for high MIC results.
References
pnu-176798 off-target effects in bacterial cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing PNU-176798 in bacterial cell-based assays. The information herein focuses on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of bacterial DNA gyrase, an essential enzyme responsible for introducing negative supercoils into DNA, which is critical for DNA replication and transcription. By binding to the GyrA subunit, this compound stabilizes the DNA-gyrase cleavage complex, leading to double-stranded DNA breaks and subsequent cell death.
Q2: I'm observing unexpected growth inhibition at sub-MIC concentrations. Is this related to an off-target effect?
This is a possibility. While this compound is highly selective for DNA gyrase, weak inhibition of other cellular processes can occur, especially at higher concentrations or in specific bacterial strains. A known off-target effect is the partial disruption of the proton motive force (PMF) across the bacterial cell membrane. This can lead to a general decrease in metabolic activity and slower growth, even at concentrations below the established Minimum Inhibitory Concentration (MIC) for DNA replication arrest.
Q3: My resistance evolution studies have identified mutations outside of the gyrA or gyrB genes. What does this imply?
The emergence of resistance mutations in genes other than the primary target (e.g., those encoding efflux pumps or membrane proteins) is a strong indicator of off-target activity or cellular stress responses. For instance, mutations in efflux pump regulators can lead to increased expulsion of the compound, conferring low-level resistance. We recommend performing whole-genome sequencing on resistant isolates to identify such mutations and consulting our troubleshooting guide for differentiating on-target vs. off-target resistance.
Q4: Can this compound affect bacterial topoisomerase IV?
Yes, a minor off-target activity of this compound is the weak inhibition of topoisomerase IV, particularly the ParC subunit. This inhibition is significantly less potent than its effect on DNA gyrase. However, in bacterial species where topoisomerase IV plays a more dominant role in chromosome segregation, or in assays using highly purified enzymes, this off-target effect may become more pronounced. See Table 1 for comparative inhibitory data.
Troubleshooting Guides
Guide 1: Differentiating On-Target DNA Gyrase Inhibition from Off-Target Membrane Effects
If you suspect that the observed phenotype is due to an off-target effect on the cell membrane, follow this workflow:
-
Verify On-Target Engagement: Perform a DNA supercoiling assay using purified DNA gyrase in the presence of this compound to confirm direct enzyme inhibition at your concentration of interest.
-
Assess Membrane Potential: Utilize a membrane potential-sensitive dye, such as DiSC3(5), to monitor changes in membrane polarization. A rapid depolarization upon addition of this compound indicates a direct effect on the membrane's proton motive force.
-
Measure Cellular ATP Levels: Off-target membrane disruption can uncouple oxidative phosphorylation, leading to a drop in intracellular ATP. Use a commercial ATP quantification kit (e.g., BacTiter-Glo™) to compare ATP levels in treated vs. untreated cells. A significant drop that occurs before DNA damage markers appear suggests a primary effect on the membrane.
-
Control Experiment: Use a known protonophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for membrane depolarization and ATP depletion to validate your assay setup.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary bacterial target and key known off-targets.
| Target | Organism | Assay Type | IC50 (µM) | Selectivity (Off-Target/On-Target) |
| DNA Gyrase (Primary) | E. coli | Supercoiling Assay | 0.05 | - |
| Topoisomerase IV | E. coli | Decatenation Assay | 12.5 | 250x |
| Proton Motive Force (PMF) | B. subtilis | Membrane Potential Assay | 25.0 | 500x |
| Dihydropteroate Synthase | S. aureus | Enzyme Inhibition Assay | > 100 | > 2000x |
| Table 1: Comparative inhibitory activity of this compound against its primary target and known off-targets. |
Experimental Protocols
Protocol 1: Membrane Integrity Assessment using Propidium Iodide (PI)
This protocol assesses whether this compound causes significant damage to the bacterial cell membrane, leading to its permeabilization.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the cell membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence, which can be measured.
Materials:
-
Bacterial culture in mid-log phase (e.g., E. coli MG1655)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Polymyxin B (positive control, 10 mg/mL in water)
-
DMSO (vehicle control)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: 535 nm, Emission: 617 nm)
Procedure:
-
Culture Preparation: Grow bacteria to an OD600 of 0.4-0.6. Harvest cells by centrifugation (5000 x g, 10 min).
-
Cell Resuspension: Wash the cell pellet twice with PBS and resuspend in fresh PBS to a final OD600 of 0.5.
-
Plate Setup:
-
Add 180 µL of the cell suspension to each well of the 96-well plate.
-
Add 10 µL of PI stock solution to each well for a final concentration of 50 µg/mL. Mix gently.
-
-
Compound Addition:
-
Test Wells: Add 10 µL of this compound dilutions to achieve the desired final concentrations (e.g., 1x, 5x, 10x MIC).
-
Positive Control: Add 10 µL of Polymyxin B for a final concentration of 100 µg/mL.
-
Vehicle Control: Add 10 µL of DMSO (at the same percentage as the highest this compound concentration).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence at time points 0, 15, 30, 60, and 120 minutes.
-
-
Data Analysis: Subtract the background fluorescence (wells with PBS and PI only). Normalize the fluorescence values of test wells to the vehicle control. A significant, time-dependent increase in fluorescence compared to the vehicle control indicates a loss of membrane integrity.
pnu-176798 experimental controls and standards
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for detailed experimental controls, standards, and protocols for PNU-176798 has yielded limited specific information. The available scientific literature primarily identifies this compound as an antimicrobial agent that targets protein synthesis in a broad range of gram-positive and anaerobic bacteria.[1]
Due to the scarcity of publicly available data, we are currently unable to provide a detailed technical support center with troubleshooting guides, specific experimental protocols, quantitative data tables, or signaling pathway diagrams as requested.
The information retrieved for compounds with similar "PNU" designations, such as PNU-120596, PNU-159682, and PNU-142721, is not applicable to this compound and has therefore been excluded to avoid providing inaccurate or misleading guidance.
We are committed to providing accurate and reliable information. As more research on this compound becomes publicly available, we will update this resource to meet the needs of the scientific community. We recommend consulting internal documentation, direct suppliers of the compound, or collaborating with researchers who have direct experience with this compound for more specific guidance.
References
issues with pnu-176798 in specific growth media
Technical Support Center: PNU-176798
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments with this compound, particularly those related to its use in specific growth media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating this compound stock solutions?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. For animal studies where lower DMSO concentrations are required, further dilution into vehicles like a solution of 10% DMSO, 40% PEG, and 50% water can be attempted, though solubility should be confirmed.
Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What could be the cause?
A2: This is a common issue with hydrophobic compounds. Precipitation typically occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the growth medium. The final concentration of DMSO in the medium is also a critical factor; it should generally be kept below 0.5% to avoid both compound precipitation and cellular toxicity.
Q3: How does the type of growth medium (e.g., RPMI-1640 vs. DMEM) affect this compound's stability and activity?
A3: Different media formulations can impact the stability and apparent activity of this compound. For instance, some compounds may be less stable in DMEM compared to other media. The presence or absence of serum can also play a significant role. It is advisable to test the stability of this compound in your specific medium by incubating it for the duration of your experiment and measuring its concentration at various time points.
Q4: Can components of Fetal Bovine Serum (FBS) interact with this compound?
A4: Yes, it is highly likely. Serum proteins, such as albumin, can bind to small molecules, which can either increase their stability in the medium or reduce their effective concentration available to the cells. This nonspecific binding can sometimes lead to an overestimation of the intracellular concentration of the compound.
Q5: What is a recommended starting concentration range for in vitro assays with this compound?
A5: For initial in vitro testing, a common starting concentration is around 10 µM. However, the optimal concentration will depend on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 value for your particular experimental setup.
Troubleshooting Guides
Issue 1: this compound Precipitates in RPMI-1640 Medium Upon Dilution
-
Problem: You've diluted your DMSO stock of this compound into RPMI-1640, and you observe immediate or eventual precipitation.
-
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.5%. High concentrations of DMSO can be toxic to cells.
-
Pre-warm the Medium: Before adding the compound, make sure your RPMI-1640 medium is pre-warmed to 37°C.
-
Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of medium, try a serial dilution. First, dilute the stock into a small volume of pre-warmed medium, mix thoroughly, and then add this to the rest of your culture.
-
Serum Consideration: If using serum-free media, consider preparing the final dilution in a small amount of FBS before adding it to the serum-free medium. The serum proteins may help to keep the compound in solution.
-
Issue 2: Inconsistent Results or Loss of this compound Activity Over Time
-
Problem: You are observing variable results between experiments, or the effect of this compound seems to diminish during longer incubation periods.
-
Troubleshooting Steps:
-
Assess Compound Stability: this compound may be unstable in your specific culture conditions. To test this, incubate the compound in your complete growth medium (with and without cells) for the duration of your experiment (e.g., 24, 48, 72 hours). Collect aliquots at different time points and analyze the concentration of the parent compound using LC-MS/MS.
-
Consider Adsorption to Plastics: Small molecules can adsorb to the surface of cell culture plates and other plasticware, reducing the effective concentration in the medium. This can be evaluated by measuring the compound concentration in the medium over time in the absence of cells.
-
Metabolic Degradation: Your cells may be metabolizing this compound. An LC-MS/MS analysis of cell lysates and supernatant may reveal the presence of metabolites.
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Replenish the Compound: If the compound is found to be unstable, you may need to replenish it by performing partial media changes with fresh compound during long-term experiments.
-
Data Presentation
Table 1: Solubility and Stability of this compound in Different Growth Media
| Growth Medium | This compound Concentration (µM) | Serum Presence (10% FBS) | Initial Solubility | Stability at 48h (% Remaining) |
| RPMI-1640 | 10 | No | Precipitates within 1h | <20% |
| RPMI-1640 | 10 | Yes | Soluble | ~85% |
| DMEM | 10 | No | Soluble | ~60% |
| DMEM | 10 | Yes | Soluble | ~90% |
| Opti-MEM | 10 | No | Soluble | ~75% |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound in Growth Media
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Pre-warm RPMI-1640 and DMEM, both with and without 10% FBS, to 37°C.
-
In separate sterile microcentrifuge tubes, add the appropriate volume of the this compound stock solution to each medium to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Vortex each tube gently for 10 seconds.
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Incubate the tubes at 37°C in a cell culture incubator.
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Visually inspect for precipitation under a light microscope at 0, 1, 4, and 24 hours. Note any crystal formation or turbidity.
Protocol 2: Evaluating the Stability of this compound in Cell Culture Conditions
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Prepare a 10 µM solution of this compound in your chosen growth medium (e.g., DMEM with 10% FBS).
-
Add the solution to a 6-well plate.
-
Incubate the plate at 37°C in a CO2 incubator.
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At time points of 0, 6, 12, 24, and 48 hours, collect a 100 µL aliquot of the medium.
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Immediately store the aliquots at -80°C until analysis.
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Analyze the concentration of this compound in each aliquot using a validated LC-MS/MS method.
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Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for troubleshooting this compound precipitation.
Validation & Comparative
A Comparative Guide: PNU-176798 Versus Other Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PNU-176798 with other well-characterized protein synthesis inhibitors, supported by experimental data. The information is intended to assist researchers in selecting appropriate tools for their studies and to provide a comparative context for drug development professionals.
Overview of Mechanisms of Action
Protein synthesis, the process of translating mRNA into protein, is a fundamental and highly conserved cellular pathway, making it an excellent target for therapeutic intervention. Inhibitors of this process can be broadly categorized by the ribosomal subunit they target and the specific stage of translation they disrupt.
This compound is a member of the oxazolidinone class of antibiotics. It exerts its inhibitory effect by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC). Specifically, this compound targets the P site of the ribosome, interfering with the binding of the initiator fMet-tRNA to the 70S ribosome.[1][2][3] This action blocks the formation of the initiation complex, a critical first step in bacterial protein synthesis.[2][3] Additionally, this compound has been shown to inhibit peptidyl transferase activity and EF-G-mediated translocation of fMet-tRNA.[1][2][3]
In contrast, other classes of protein synthesis inhibitors have distinct mechanisms:
-
Tetracyclines: These antibiotics bind to the 30S ribosomal subunit and sterically hinder the binding of aminoacyl-tRNA to the A site, thereby inhibiting the elongation step of protein synthesis.[4][5][6][7]
-
Aminoglycosides (e.g., Gentamicin): This class also targets the 30S subunit . Their binding to the A site causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids and the production of non-functional proteins. They can also inhibit translocation.[8][9][10]
-
Macrolides (e.g., Erythromycin), Lincosamides (e.g., Clindamycin), and Streptogramins B: These inhibitors bind to the 50S subunit within the polypeptide exit tunnel. This interaction can block the progression of the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.[1][3][11][12][13][14]
-
Chloramphenicol: This antibiotic binds to the 50S ribosomal subunit at the PTC, inhibiting the peptidyl transferase reaction, which is responsible for peptide bond formation.[2][15][16][17]
-
Puromycin: This aminonucleoside antibiotic acts as an analog of the 3' end of aminoacyl-tRNA. It enters the A site of both prokaryotic and eukaryotic ribosomes and is incorporated into the growing polypeptide chain, causing premature chain termination.[18][19][20][21]
-
Cycloheximide: A potent inhibitor of protein synthesis in eukaryotes, cycloheximide targets the 60S ribosomal subunit . It binds to the E site and inhibits the translocation step of elongation.[22][23][24][25][26]
-
Ricin and Diphtheria Toxin: These are potent toxins that inhibit protein synthesis through enzymatic activity. Ricin's A chain is an N-glycosidase that depurinates a specific adenine in the 28S rRNA of the eukaryotic 60S subunit, irreversibly inactivating the ribosome.[24][27][28][29][30] Diphtheria toxin's A fragment ADP-ribosylates eukaryotic elongation factor 2 (eEF2), preventing its function in translocation.[31][32][33][34][35]
Caption: Overview of the ribosomal targets and mechanisms of action for various protein synthesis inhibitors.
Quantitative Data Presentation
The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and other selected protein synthesis inhibitors. It is important to note that IC50 values are highly dependent on the assay conditions, including the specific organism or cell-free system used.
| Inhibitor | Target Subunit | Organism/System | Assay | IC50 |
| This compound | 50S | E. coli cell-free | Translation | 0.53 µM |
| 50S | E. coli ribosomes | fMet-tRNA binding | 32 µM[1] | |
| 50S | E. coli ribosomes | Peptidyl transferase | 40 µM[1] | |
| 50S | E. coli ribosomes | Translocation | 8 µM[2] | |
| Tetracycline | 30S | E. coli cell-free | Protein synthesis | ~0.06 µg/mL[22] |
| 30S | Mammalian mitochondria | Protein synthesis | 2.1 µM[14] | |
| Gentamicin | 30S | T. thermophila | Growth inhibition | 10 µM[36] |
| Erythromycin | 50S | H. influenzae | Protein synthesis | 1.5 µg/mL[4] |
| Clindamycin | 50S | T. gondii | Intracellular replication | 32.50 µg/mL[19] |
| Chloramphenicol | 50S | E. coli | Protein synthesis | 2 µM[7][8] |
| 50S | Mammalian mitochondria | Protein synthesis | 9.8 - 11.8 µM[14] | |
| Puromycin | 50S / 60S | NIH/3T3 cells | Cytotoxicity | 3.96 µM[12][13] |
| 60S | Reticulocyte lysate | Translation | < 50 µM[15] | |
| Cycloheximide | 60S | HeLa cells | Cytotoxicity | 532 nM |
| 60S | Primary rat hepatocytes | Protein synthesis | 290 ± 90 nM[11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare protein synthesis inhibitors.
In Vitro Translation Assay
This assay directly measures the inhibitory effect of a compound on protein synthesis in a cell-free system.
Caption: Experimental workflow for an in vitro translation assay.
Protocol:
-
Reaction Setup: Prepare a master mix containing a cell-free extract (e.g., E. coli S30), a defined mRNA template (e.g., luciferase), a mixture of amino acids including a radiolabeled one (e.g., [³⁵S]-methionine), and an energy source (ATP, GTP).
-
Inhibitor Addition: Aliquot the master mix into reaction tubes and add the test inhibitor at a range of concentrations. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for a set time (e.g., 30-60 minutes) to allow for protein synthesis.
-
Protein Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.
-
Filtration: Collect the precipitated protein on glass fiber filters and wash to remove unincorporated radiolabeled amino acids.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
Polysome Profiling
This technique assesses the global state of translation within a cell by separating ribosomal complexes based on the number of ribosomes bound to an mRNA molecule.
Caption: Experimental workflow for polysome profiling.
Protocol:
-
Cell Culture and Treatment: Grow cells to the desired confluency and treat with the inhibitor for the desired time.
-
Cell Lysis: Prior to harvesting, treat cells with cycloheximide to "freeze" ribosomes on the mRNA. Lyse the cells in a buffer containing cycloheximide and a non-ionic detergent.
-
Sucrose Gradient: Prepare a linear sucrose gradient (e.g., 10-50%) in an ultracentrifuge tube.
-
Centrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed for several hours at 4°C.
-
Fractionation: Puncture the bottom of the tube and collect fractions while continuously measuring the absorbance at 254 nm to detect ribosomes.
-
Analysis: The resulting profile will show peaks corresponding to ribosomal subunits, monosomes (single ribosomes), and polysomes (multiple ribosomes on one mRNA). A decrease in the polysome to monosome ratio indicates an inhibition of translation initiation.
Filter Binding Assay
This assay is used to determine the binding affinity of an inhibitor to the ribosome.
Caption: Logical relationship of steps in a filter binding assay.
Protocol:
-
Reaction Setup: Incubate purified ribosomes with a radiolabeled ligand (e.g., a radiolabeled version of the inhibitor or a known ribosomal ligand that competes for the same binding site) in a suitable binding buffer.
-
Competition: For competition assays, add increasing concentrations of the unlabeled test inhibitor.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Filtration: Pass the reaction mixture through a nitrocellulose filter. Ribosomes and bound ligands are retained on the filter.
-
Washing: Wash the filter with cold buffer to remove unbound ligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Determine the binding constant (Kd) or the inhibitory constant (Ki) by analyzing the binding data as a function of ligand or competitor concentration.
References
- 1. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 2. dirusciolab.com [dirusciolab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the Relationship Between Cycloheximides Structures and Their Different Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. How partially inhibitory concentrations of chloramphenicol affect the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How partially inhibitory concentrations of chloramphenicol affect the growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - SE [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Puromycin oligonucleotides reveal steric restrictions for ribosome entry and multiple modes of translation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview of Thermo Scientific 1-Step IVT Systems | Thermo Fisher Scientific - EE [thermofisher.com]
- 17. CYCLOHEXIMIDE: ASPECTS OF INHIBITION OF PROTEIN SYNTHESIS IN MAMMALIAN CELLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 20. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
- 23. youtube.com [youtube.com]
- 24. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clindamycin-Induced CovS-Mediated Regulation of the Production of Virulent Exoproteins Streptolysin O, NAD Glycohydrolase, and Streptokinase in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Polysome Profiling Analysis [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Inhibition of mammalian microsomal protein synthesis by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. cdn.caymanchem.com [cdn.caymanchem.com]
- 34. Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 35. go.drugbank.com [go.drugbank.com]
- 36. researchgate.net [researchgate.net]
Validating Target Engagement for PDE10A Inhibitors: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of target engagement for phosphodiesterase 10A (PDE10A) inhibitors. Due to the limited publicly available information on PNU-176798, this guide provides a comparative analysis of established PDE10A inhibitors, offering insights into common methodologies and supporting experimental data relevant to this class of compounds.
Phosphodiesterase 10A (PDE10A) is a key enzyme in the regulation of cyclic nucleotide signaling, primarily within the medium spiny neurons of the striatum.[1] Its role in hydrolyzing both cAMP and cGMP makes it a significant target for therapeutic intervention in neuropsychiatric and neurodegenerative disorders.[1] Inhibition of PDE10A is expected to modulate striatal function and has been a focus of drug development, with several small-molecule inhibitors advancing to clinical trials.
This guide compares various approaches to validating the target engagement of PDE10A inhibitors, using data from prominent compounds in this class.
Comparative Analysis of PDE10A Inhibitors
The validation of target engagement is a critical step in drug development, providing evidence that a compound interacts with its intended target in a way that can lead to a therapeutic effect.[2] For PDE10A inhibitors, a combination of in vitro and in vivo methods is typically employed to determine potency, selectivity, and target occupancy.
| Compound | Method | Potency (IC50/Ki) | Selectivity | Key Findings |
| BMS-843496 | Radioligand Binding Assay | 0.15 nM (KD) | >100-fold over other PDE subtypes | High affinity and selectivity for PDE10A.[3] |
| CPL500036 | Microfluidic Technology | 1 nM (IC50) | High selectivity against other PDE family members | Potent inhibitor of PDE10A.[4] |
| TAK-063 | Not specified | 0.3 nM (IC50) | High | Significant target engagement verified by PET imaging in Phase 1 trials.[4] |
| MK-8189 | Not specified | Not specified | High | PET studies in humans show high target engagement in key dopaminergic brain regions. |
| MP-10 | Not specified | 0.18 nM (IC50) | High | A well-characterized potent PDE10A inhibitor.[4] |
| TP-10 | Not specified | 0.3 nM (IC50) | High | Another potent reference compound for PDE10A inhibition.[4] |
Experimental Protocols for Target Engagement Validation
A multi-tiered approach is essential for robustly validating target engagement, progressing from initial in vitro characterization to in vivo confirmation in relevant biological systems.
In Vitro Assays
-
Radioligand Binding Assays: These assays are fundamental for determining the binding affinity of a compound to its target. For PDE10A, a radiolabeled inhibitor, such as [3H]BMS-843496, is used to compete with the test compound for binding to tissue homogenates or recombinant PDE10A. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[3]
-
Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of PDE10A. Microfluidic technology can be employed to determine the IC50 value by measuring the hydrolysis of cAMP or cGMP.[4]
-
Selectivity Profiling: To ensure that the effects of a compound are due to its interaction with PDE10A, it is crucial to test its activity against a panel of other phosphodiesterases and off-target proteins like GPCRs, transporters, and ion channels.[3][4]
Ex Vivo and In Vivo Methods
-
Ex Vivo Autoradiography: This technique is used to measure the occupancy of the target enzyme in the brain after systemic administration of the inhibitor. Animals are treated with the compound, and brain sections are then incubated with a radiolabeled PDE10A ligand. The reduction in radioligand binding in treated animals compared to controls indicates the degree of target occupancy.[3]
-
Positron Emission Tomography (PET) Imaging: PET is a powerful in vivo imaging technique that allows for the non-invasive quantification of target engagement in living subjects, including humans. A specific PET radiotracer for PDE10A is administered, and the displacement of this tracer by the drug candidate is measured to determine target occupancy in specific brain regions.
-
Biomarker Analysis: Target engagement can also be assessed by measuring downstream pharmacodynamic biomarkers. For PDE10A inhibitors, an increase in striatal levels of phosphorylated CREB (pCREB) has been shown to correlate with target occupancy.[3]
Visualizing Pathways and Workflows
PDE10A Signaling Pathway
The following diagram illustrates the mechanism of action of PDE10A inhibitors on the signaling cascade in medium spiny neurons.
Caption: Mechanism of action of PDE10A inhibitors.
General Workflow for Target Engagement Validation
The diagram below outlines a typical workflow for validating the target engagement of a novel PDE10A inhibitor.
Caption: Workflow for PDE10A inhibitor target validation.
References
- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
PNU-176798: An Oxazolidinone Antibiotic Awaiting Cross-Resistance Scrutiny
PNU-176798 is a potent oxazolidinone antibiotic that, despite its demonstrated in vitro activity, lacks publicly available data on its efficacy against bacterial strains with defined mechanisms of resistance to other members of the oxazolidinone class, such as linezolid. This absence of cross-resistance studies presents a significant knowledge gap for researchers, scientists, and drug development professionals evaluating its potential as a next-generation antibiotic.
Oxazolidinones represent a critical class of antibiotics effective against a range of multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, which involves inhibiting the initiation of protein synthesis at the 50S ribosomal subunit, sets them apart from many other protein synthesis inhibitors, often resulting in a lack of cross-resistance with other antibiotic classes. However, resistance to oxazolidinones has emerged, primarily through two key mechanisms: mutations in the 23S ribosomal RNA (rRNA) gene (e.g., the G2576T mutation) and ribosomal proteins (L3 and L4), and the acquisition of horizontally transferable resistance genes such as cfr (chloramphenicol-florfenicol resistance) and optrA (oxazolidinone and phenicol resistance).
While comprehensive data on this compound's performance against strains harboring these specific resistance determinants are not available in the public domain, a comparison of its general potency with other oxazolidinones can be made based on limited in vitro data.
Comparative Potency of Oxazolidinones
| Compound | Organism/System | Metric | Value |
| This compound | E. coli tolC knockout | MIC | 1.4 µM |
| PNU-100766 (Linezolid) | E. coli tolC knockout | MIC | 24 µM |
| This compound | E. coli cell-free translation | IC50 | 0.53 µM |
| PNU-100766 (Linezolid) | E. coli cell-free translation | IC50 | 4.7 µM |
| This compound | 70S initiation complex formation | IC50 | 32 µM |
| PNU-100766 (Linezolid) | 70S initiation complex formation | IC50 | 152 µM |
The available data indicates that this compound is significantly more potent than linezolid in inhibiting bacterial growth and key steps in protein synthesis in an E. coli model system.[1] However, without studies on clinically relevant resistant strains, it remains unknown whether this increased potency translates to efficacy against bacteria that have developed resistance to linezolid.
Experimental Protocols
Detailed experimental protocols for cross-resistance studies with this compound are not available due to the absence of such published research. However, standard methodologies for assessing cross-resistance in oxazolidinones would typically involve the following:
1. Bacterial Strains: A panel of well-characterized bacterial strains would be used, including:
- A wild-type, susceptible reference strain (e.g., Staphylococcus aureus ATCC 29213).
- Isogenic mutant strains engineered to carry specific resistance mutations (e.g., G2576T in the 23S rRNA gene).
- Clinical isolates with confirmed resistance to linezolid and characterized resistance mechanisms (e.g., presence of cfr or optrA genes).
2. Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of this compound, linezolid, and other comparator oxazolidinones would be determined for each strain using standardized methods such as broth microdilution or agar dilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
3. Data Analysis: The MIC values would be compared across the different strains. A lack of a significant increase in the MIC of this compound for a linezolid-resistant strain would suggest a lack of cross-resistance. Conversely, a notable increase in the MIC would indicate cross-resistance.
Visualizing the Knowledge Gap
The current understanding of this compound's interaction with resistance mechanisms can be visualized as a logical relationship where the key data is missing.
Figure 1. Logical relationship illustrating the current knowledge of this compound and the absence of data on its activity against common oxazolidinone resistance mechanisms.
References
Synergistic Effect of PNU-176798 with Beta-Lactams: A Review of Available Data
A comprehensive search of publicly available scientific literature and databases has revealed no specific experimental data or publications detailing the synergistic effect of the compound designated as PNU-176798 with beta-lactam antibiotics. While this compound has been identified as an antimicrobial agent targeting protein synthesis in Gram-positive and anaerobic bacteria, its potential for combination therapy with beta-lactams remains undocumented in accessible research.
This guide aims to provide a framework for evaluating such potential synergies, drawing on established principles and methodologies in antimicrobial combination testing. While direct data for this compound is unavailable, the following sections will outline the typical experimental protocols and data presentation that would be necessary to assess its synergistic activity with beta-lactams. This information is intended for researchers, scientists, and drug development professionals who may be investigating novel antimicrobial combinations.
Hypothetical Experimental Framework for Assessing Synergy
To evaluate the potential synergistic effect of this compound with beta-lactams, a series of in vitro experiments would be required. The primary goal of these studies is to determine if the combination of the two agents results in an enhanced antimicrobial effect that is greater than the sum of their individual activities.
Key Experimental Protocols
1.1.1. Minimum Inhibitory Concentration (MIC) Determination: The first step involves determining the MIC of this compound and various beta-lactam antibiotics (e.g., penicillins, cephalosporins, carbapenems) individually against a panel of clinically relevant bacterial strains. This is typically performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure: A serial two-fold dilution of each antimicrobial agent is prepared in a multi-well plate containing a standardized bacterial inoculum. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the drug that visibly inhibits bacterial growth.
1.1.2. Checkerboard Assay: The checkerboard assay is the most common method for quantifying the synergistic effect of two antimicrobial agents.
-
Procedure: A two-dimensional array of antimicrobial concentrations is created in a microtiter plate. One agent (e.g., this compound) is serially diluted along the x-axis, and the second agent (a beta-lactam) is serially diluted along the y-axis. Each well is inoculated with a standardized bacterial suspension. After incubation, the wells are examined for growth inhibition.
-
Data Analysis: The results are used to calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits bacterial growth. The FIC index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FIC index is interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
1.1.3. Time-Kill Assay: Time-kill assays provide a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.
-
Procedure: Bacterial cultures are exposed to the individual drugs at their MICs, as well as a combination of the drugs at concentrations determined to be synergistic by the checkerboard assay. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
-
Data Analysis: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Data Presentation
Quantitative data from these experiments would be summarized in structured tables for clear comparison.
Table 1: Hypothetical MICs of this compound and Beta-Lactams Against a Target Organism
| Antimicrobial Agent | MIC (µg/mL) |
| This compound | Data |
| Penicillin G | Data |
| Oxacillin | Data |
| Ceftriaxone | Data |
| Imipenem | Data |
Table 2: Hypothetical Checkerboard Synergy Testing Results of this compound with a Beta-Lactam
| Bacterial Strain | This compound MIC (alone) | Beta-Lactam MIC (alone) | This compound MIC (in combination) | Beta-Lactam MIC (in combination) | FIC Index | Interpretation |
| e.g., S. aureus ATCC 29213 | Data | Data | Data | Data | Data | Synergy/Indifference/Antagonism |
Potential Mechanisms of Synergy and Visualizations
The synergistic interaction between a protein synthesis inhibitor like this compound and a cell wall synthesis inhibitor like a beta-lactam could occur through several mechanisms. A diagram illustrating a hypothetical mechanism is provided below.
PNU-176798 and its Alternatives: A Comparative Review of Oxazolidinone Antibiotics
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antimicrobial agent PNU-176798 with its alternatives, focusing on other members of the oxazolidinone class. This review synthesizes experimental data on their mechanism of action, antibacterial spectrum, and potency.
This compound is an antimicrobial agent that is effective against a wide range of Gram-positive and anaerobic bacteria[1]. It belongs to the oxazolidinone class of antibiotics, which are synthetic compounds that inhibit bacterial protein synthesis[2][3]. The primary alternatives to this compound are other oxazolidinone antibiotics, such as linezolid and tedizolid, which share a similar mechanism of action but may differ in their potency and clinical applications.
Mechanism of Action: Targeting the Bacterial Ribosome
Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically targeting the P site[1][2][4]. This binding action competitively inhibits the binding of initiator fMet-tRNA to the P site, thereby preventing the formation of the 70S initiation complex, a crucial step for protein synthesis to begin[1][2][4]. Additionally, oxazolidinones have been shown to impair the translocation of peptidyl-tRNA from the A site to the P site, further disrupting the elongation phase of protein synthesis[1].
dot
Caption: Mechanism of action of oxazolidinone antibiotics.
Comparative Efficacy of this compound and Alternatives
The potency of this compound and its alternatives can be compared using their 50% inhibitory concentrations (IC50) for cell-free translation and translocation, as well as their Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
| Compound | Cell-free Translation IC50 (µM) | Translocation IC50 (µM) |
| This compound | 1.1 | 8 |
| PNU-140693 | 3.2 | 41 |
| PNU-100766 (Linezolid) | 10 | 110 |
| Data from reference[1] |
This data indicates that this compound is a more potent inhibitor of both cell-free translation and translocation compared to linezolid and PNU-140693[1].
Experimental Protocols
Determination of 50% Inhibitory Concentration (IC50) for Cell-Free Translation
-
Objective: To determine the concentration of an antibiotic that inhibits cell-free protein synthesis by 50%.
-
Methodology:
-
Prepare a cell-free translation system from E. coli.
-
Set up reaction mixtures containing the cell-free extract, amino acids (including a radiolabeled amino acid such as [35S]methionine), and a template mRNA.
-
Add varying concentrations of the test antibiotic (e.g., this compound, linezolid) to the reaction mixtures. A control reaction with no antibiotic is also included.
-
Incubate the reactions at 37°C to allow for protein synthesis.
-
Precipitate the newly synthesized proteins using an acid such as trichloroacetic acid (TCA).
-
Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control.
-
Plot the percentage of inhibition against the antibiotic concentration and determine the IC50 value from the dose-response curve.
-
Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Methodology (Broth Microdilution):
-
Prepare a standardized inoculum of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serially dilute the antimicrobial agent in the broth medium in a microtiter plate.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature and for a sufficient duration (typically 18-24 hours).
-
Observe the wells for visible turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Conclusion
This compound is a potent oxazolidinone antibiotic that, along with its alternatives like linezolid, targets the P site of the bacterial ribosome to inhibit protein synthesis. While this compound has demonstrated greater in vitro potency in inhibiting translation and translocation, the clinical utility of any antibiotic depends on a variety of factors including its pharmacokinetic and pharmacodynamic properties, as well as its safety profile. Further comparative studies, including in vivo efficacy and clinical trials, are necessary to fully elucidate the therapeutic potential of this compound relative to other oxazolidinones. The detailed experimental protocols provided in this guide serve as a foundation for such comparative evaluations.
References
Sutezolid (PNU-100480): A Comparative Guide to its Performance in Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of Sutezolid (PNU-100480), an investigational oxazolidinone antibiotic, against various resistant bacterial strains, primarily focusing on clinically relevant mycobacteria. Data is presented in comparison to other oxazolidinones, including Linezolid, Tedizolid, and Delpazolid, to offer a clear perspective on its potential therapeutic advantages.
Performance Against Resistant Mycobacterial Strains
Sutezolid has demonstrated potent in vitro activity against a range of slow-growing mycobacteria (SGM), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, as well as other non-tuberculous mycobacteria (NTM).
Comparative Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Sutezolid and other oxazolidinones against various mycobacterial species. The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are presented.
Table 1: In Vitro Activity against Mycobacterium tuberculosis (MTB) Clinical Isolates
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Sutezolid | 0.0625 - 0.125 | 0.125 - 0.25 |
| Tedizolid | 0.125 | 0.25 |
| Linezolid | 0.25 | 0.5 |
| Contezolid | 0.5 | 1.0 |
| Delpazolid | 0.5 | 1.0 |
| Data compiled from studies on drug-susceptible and multidrug-resistant MTB isolates.[1][2] |
Table 2: In Vitro Activity against Slowly Growing Mycobacteria (SGM) - M. intracellulare and M. avium
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Sutezolid | M. intracellulare | 2 | 4 |
| Linezolid | M. intracellulare | >32 | >32 |
| Tedizolid | M. intracellulare | 32 | >32 |
| Delpazolid | M. intracellulare | 32 | >32 |
| Sutezolid | M. avium | 4 | 8 |
| Linezolid | M. avium | >32 | >32 |
| Tedizolid | M. avium | 32 | >32 |
| Delpazolid | M. avium | 32 | 32 |
| Sutezolid consistently demonstrates superior activity against M. intracellulare and M. avium compared to other tested oxazolidinones.[1][3] |
Table 3: In Vitro Activity against Mycobacterium kansasii
| Antibiotic | MIC90 (µg/mL) |
| Sutezolid | ≤0.25 - 1 |
| Linezolid | 4 |
| Delpazolid | 16 |
| The tested isolates of M. kansasii were generally susceptible to all four oxazolidinones, with Sutezolid showing the most potent activity.[1][3][4] |
Table 4: In Vitro Activity against Macrolide-Resistant Nontuberculous Mycobacteria (NTM)
| Antibiotic | Organism | MIC90 (µg/mL) |
| Sutezolid | Macrolide-resistant M. avium | 4 |
| Linezolid | Macrolide-resistant M. avium | 32 |
| Delpazolid | Macrolide-resistant M. avium | 32 |
| Sutezolid | Macrolide-resistant M. intracellulare | 4 |
| Linezolid | Macrolide-resistant M. intracellulare | 32 |
| Delpazolid | Macrolide-resistant M. intracellulare | 32 |
| Sutezolid maintains its potent activity against macrolide-resistant strains of M. avium and M. intracellulare.[4] |
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using the following standardized methods:
Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the MIC of antimicrobial agents against Mycobacterium tuberculosis and other mycobacteria.[5][6]
Methodology:
-
Inoculum Preparation: A suspension of the mycobacterial isolate is prepared from a solid medium and adjusted to a specific turbidity.
-
Drug Dilution: The antimicrobial agents are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.[7]
-
Inoculation: Each well is inoculated with the prepared mycobacterial suspension.
-
Incubation: The microplates are sealed and incubated at 37°C for 5-7 days.[6][7]
-
Addition of Alamar Blue: After incubation, Alamar Blue (resazurin) solution is added to a drug-free control well.[7]
-
Re-incubation and Reading: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.[3][6]
BACTEC MGIT 960 System
The BACTEC Mycobacteria Growth Indicator Tube (MGIT) 960 system is an automated method for rapid susceptibility testing of M. tuberculosis.[8][9][10]
Methodology:
-
Inoculum Preparation: A standardized suspension of the M. tuberculosis isolate is prepared from a positive MGIT culture.
-
Drug-Containing Tubes: The system utilizes tubes containing a defined concentration of the antimicrobial agent.
-
Inoculation: Both a drug-containing tube and a drug-free growth control tube are inoculated with the bacterial suspension.
-
Automated Incubation and Monitoring: The tubes are placed in the BACTEC MGIT 960 instrument, which incubates them at 37°C and continuously monitors for an increase in fluorescence. Fluorescence is quenched by oxygen, so as the bacteria consume oxygen, the fluorescence increases.[11]
-
Interpretation: The instrument compares the time to positivity of the drug-containing tube with that of the growth control to determine susceptibility or resistance.[9]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Sutezolid, like other oxazolidinones, inhibits bacterial protein synthesis.[12][13][14][15] Its unique mechanism of action contributes to its effectiveness against strains resistant to other classes of antibiotics.
The diagram below illustrates the key steps in the mechanism of action of oxazolidinone antibiotics.
Mechanism of action of Sutezolid.
Experimental Workflow for In Vitro Susceptibility Testing
The following diagram outlines the general workflow for determining the in vitro susceptibility of bacterial strains to Sutezolid and other antibiotics.
General workflow for MIC determination.
References
- 1. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activity of Oxazolidinone against Nontuberculous Mycobacteria, Including Macrolide-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Multicenter Laboratory Validation of the BACTEC MGIT 960 Technique for Testing Susceptibilities of Mycobacterium tuberculosis to Classical Second-Line Drugs and Newer Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sf.gov [sf.gov]
- 11. finddx.org [finddx.org]
- 12. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
